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An In-depth Technical Guide to the Theoretical Properties of 4-(Cyclopentyloxy)-3-
methoxybenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties, potential
synthesis, and research context of 4-(Cyclopentyloxy)-3-methoxybenzoic acid. As a
derivative of vanillic acid, this compound belongs to the family of substituted benzoic acids and
ethers. While published research on this specific isomer is limited, this document extrapolates
its characteristics based on fundamental chemical principles and data available for its structural
isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid. The guide covers its chemical identity,
predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic
signatures, and potential applications as a synthetic intermediate in medicinal chemistry. Safety
and handling protocols are also discussed. This whitepaper serves as a foundational resource
for researchers interested in exploring this molecule for novel applications.

Introduction: A Derivative of a Privileged Scaffold

4-(Cyclopentyloxy)-3-methoxybenzoic acid is an organic compound featuring a benzoic acid
core functionalized with a methoxy group at the C3 position and a cyclopentyloxy group at the
C4 position. This structure positions it as a derivative of 4-hydroxy-3-methoxybenzoic acid,
commonly known as vanillic acid, a well-studied natural product. Vanillic acid and its derivatives
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are recognized for a range of biological activities, including antioxidant, anti-inflammatory,
antibacterial, and chemopreventive effects.[1][2]

The addition of the cyclopentyloxy group in place of the hydroxyl group of vanillic acid
significantly increases the molecule's lipophilicity, which can have profound effects on its
solubility, membrane permeability, and interaction with biological targets. Substituted benzoic
acids are often considered "privileged scaffolds" in medicinal chemistry, as their framework can
be adapted to bind to multiple biological targets.[3] While 4-(Cyclopentyloxy)-3-
methoxybenzoic acid is not yet widely established, its structural similarity to biologically active
compounds makes it a person of interest for synthetic and medicinal chemists. It is currently
positioned by chemical suppliers as a building block for early-stage discovery research.[3]

It is critical to distinguish this compound from its more frequently documented structural isomer,
3-(Cyclopentyloxy)-4-methoxybenzoic acid. While they share the same molecular formula and
weight, the placement of the alkoxy substituents alters their chemical and electronic properties.
This guide will focus on the title compound, 4-(Cyclopentyloxy)-3-methoxybenzoic acid, and
will use data from its isomer for comparative purposes only when explicitly stated.

Caption: Chemical structure of 4-(Cyclopentyloxy)-3-methoxybenzoic acid.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical research. The following tables summarize
the key identifiers and predicted physicochemical properties for 4-(Cyclopentyloxy)-3-
methoxybenzoic acid. These predictions are derived from computational models and provide
a baseline for experimental design.

Table 1: Chemical Identifiers
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Identifier Value Source

4-(cyclopentyloxy)-3-
IUPAC Name (cyclopenty ) y) ) [4]
methoxybenzoic acid

CAS Number 176033-44-6 [5]
Molecular Formula C13H1604 [4]
Molecular Weight 236.26 g/mol [5]
, COC1=C(C=CC(=C1)C(=0)0)
Canonical SMILES [4]
oc2cccee2

INChl=1S/C13H1604/c1-16-
12-8-9(13(14)15)6-7-11(12)17-

InChl (4]
10-4-2-3-5-10/h6-8,10H,2-

5H2,1H3,(H,14,15)

UDNXKKGEMXXJBQ-
InChlKey [4]
UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source
Boiling Point 376.3+£22.0°C [5]
Density 1.213 + 0.06 g/cm?3 [5]
XlogP 2.9 [4]
pKa 4.22 +0.10 [6]

Note: The melting point for the isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid, is reported
as 160-164°C.[6][7]

Synthesis and Reactivity
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Proposed Synthetic Pathway: Williamson Ether
Synthesis

While specific literature detailing the synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid
Is scarce, a logical and well-established synthetic route can be proposed. The most direct
approach involves the Williamson ether synthesis, starting from a suitably protected vanillic
acid derivative.

The key steps would be:

» Starting Material Selection: The ideal starting material is 4-hydroxy-3-methoxybenzoic acid
(vanillic acid). To prevent the carboxylic acid from interfering with the base in the subsequent
step, it should first be protected, typically as a methyl or ethyl ester (e.g., Methyl vanillate).

o Deprotonation: The phenolic hydroxyl group of the protected vanillate is deprotonated using
a suitable base (e.g., potassium carbonate, K2COs) in a polar aprotic solvent like
dimethylformamide (DMF) or acetone to form a reactive phenoxide.

» Nucleophilic Substitution (SN2): A cyclopentyl electrophile, such as cyclopentyl bromide or
cyclopentyl tosylate, is added to the reaction mixture. The phenoxide acts as a nucleophile,
displacing the leaving group (Br~ or TsO~) to form the cyclopentyl ether linkage.

o Deprotection: The ester protecting group is removed via hydrolysis (e.g., using sodium
hydroxide followed by acidic workup) to yield the final carboxylic acid product.
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Start: Methyl Vanillate
(4-hydroxy-3-methoxybenzoate)

Proposed Synthesis Workflow

1. Deprotonation
Reagents: K2COs
Solvent: DMF

2. Etherification (SN2)
Reagent: Cyclopentyl Bromide

(

3. Saponification (Deprotection)
Reagents: NaOH, then HsO*

Product:
4-(Cyclopentyloxy)-3-
methoxybenzoic acid

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile

The reactivity of 4-(Cyclopentyloxy)-3-methoxybenzoic acid is governed by its three key

functional components:

« Carboxylic Acid: This group is the primary site for reactions such as esterification (with

alcohols), amide bond formation (with amines), and reduction (to a benzyl alcohol).
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the two
electron-donating alkoxy groups (-OCHs and -OCsHo). The directing effects of these groups
would favor substitution at the C5 position.

Ether Linkages: Both the methoxy and cyclopentyloxy groups are generally stable but can be
cleaved under harsh acidic conditions (e.g., HBr or HI).

Theoretical Spectroscopic and Analytical
Characterization

Experimental spectra for this compound are not readily available in public databases. However,

its spectroscopic characteristics can be reliably predicted based on its structure.

'H NMR: Expected signals would include a singlet for the carboxylic acid proton (>10 ppm),
distinct signals for the aromatic protons (around 6.9-7.5 ppm), a singlet for the methoxy
protons (~3.9 ppm), a multiplet for the methine proton of the cyclopentyl group attached to
oxygen, and multiplets for the remaining cyclopentyl methylene protons.

13C NMR: Key signals would be observed for the carboxyl carbon (~170 ppm), aromatic
carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the carbons of the cyclopentyl
ring.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H
stretch of the carboxylic acid (broad, ~2500-3300 cm~1), the C=0 stretch of the carbonyl
group (~1680-1710 cm~1), C-O stretching of the ethers and acid (~1200-1300 cm~1), and
aromatic C-H stretching (~3000-3100 cm™1).

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular
formula. The predicted monoisotopic mass is 236.10486 Da.[4] The table below shows
predicted collision cross-section (CCS) values for various adducts, which is useful for
identification in ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Data
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Adduct m/z Predicted CCS (A2
[M+H]* 237.11214 151.7
[M+Na]* 259.09408 157.7
[M-H]- 235.09758 157.0
+NH4 . .
[M+NHa4]* 254.13868 170.3

Source: Data derived from

computational modeling.[4]

Potential Applications and Research Context

Given its structure as a vanillic acid derivative, 4-(Cyclopentyloxy)-3-methoxybenzoic acid is
a prime candidate for investigation in several areas of drug discovery and materials science.

o Medicinal Chemistry Intermediate: The most immediate application is as a building block in
organic synthesis.[3] The carboxylic acid functional group serves as a versatile handle for
constructing more complex molecules, such as amides and esters, which are common motifs
in pharmacologically active compounds.

» Exploration of Biological Activity: The parent compound, vanillic acid, inhibits NF-kB
activation and exhibits anti-inflammatory and antioxidant properties.[2] By replacing the polar
hydroxyl group with a nonpolar, bulky cyclopentyloxy group, the resulting molecule's
lipophilicity (predicted XlogP of 2.9) is significantly increased compared to vanillic acid
(XlogP of 1.4).[4][8] This modification could enhance cell membrane permeability and
potentially lead to novel interactions with biological targets, warranting investigation for
similar or new therapeutic effects.

Safety and Handling

No specific safety data for 4-(Cyclopentyloxy)-3-methoxybenzoic acid is published.
However, based on the GHS hazard statements for its isomer, 3-(Cyclopentyloxy)-4-
methoxybenzoic acid, and general principles for related chemical structures, the following
hazards should be assumed][7]:
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e H315: Causes skin irritation.
e H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

Recommended Handling Protocols:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

e Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),
safety glasses with side shields or goggles, and a lab coat.[7]

e Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and
eyes. Wash hands thoroughly after handling.[7]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store
locked up.[7]

Conclusion

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a theoretically interesting molecule that
combines the privileged benzoic acid scaffold with lipophilic methoxy and cyclopentyloxy
substituents. While experimental data remains limited, its properties can be reliably predicted
based on established chemical principles. Its logical synthesis from vanillic acid derivatives and
its potential as a building block for more complex molecules make it a valuable compound for
researchers in synthetic and medicinal chemistry. Future experimental validation of its
physicochemical properties, reactivity, and biological activity is necessary to fully unlock its
potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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